molecular formula C8H8N2O B1489328 2-(2-Hydroxyethyl)isonicotinonitrile CAS No. 106474-82-2

2-(2-Hydroxyethyl)isonicotinonitrile

Cat. No. B1489328
CAS RN: 106474-82-2
M. Wt: 148.16 g/mol
InChI Key: KPSOONUOXAFJLS-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)isonicotinonitrile is an organic compound that belongs to the family of isonicotinonitrile compounds. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol .


Synthesis Analysis

The synthesis of 2-(2-Hydroxyethyl)isonicotinonitrile involves a reaction with hydrogen chloride, ammonium hydroxide, in tetrahydrofuran, and methylmagnesium bromide . The resulting tan slurry is refluxed for 1.5 hours, cooled, and poured into ice water containing 55 ml of 3N HCl . The contents are basified with 23 ml of 29% ammonium hydroxide and extracted 5 times with chloroform . The combined organic extracts are dried over Na2SO4 and concentrated at reduced pressure .


Physical And Chemical Properties Analysis

2-(2-Hydroxyethyl)isonicotinonitrile has a density of 1.2±0.1 g/cm3 and a boiling point of 285.9±25.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Drug Delivery Systems

2-(2-Hydroxyethyl)isonicotinonitrile has been utilized in the synthesis of hydrogels for controlled drug release . These hydrogels, based on poly(2-hydroxyethyl methacrylate) (HEMA), can be modified to release drugs under specific conditions such as UV irradiation . The incorporation of different photo-initiators can influence the drug release behavior, making it a versatile component for creating responsive drug delivery systems.

Alzheimer’s Disease Treatment

The compound plays a role in the development of treatments for Alzheimer’s disease . Hydrogels containing 2-(2-Hydroxyethyl)isonicotinonitrile have been studied for their potential in releasing Alzheimer’s medication, such as donepezil hydrochloride, in a controlled manner . This could lead to more effective management of the disease’s cognitive symptoms.

Photodynamic Therapy

In the field of photodynamic therapy (PDT) , which is used to treat various medical conditions including cancer, 2-(2-Hydroxyethyl)isonicotinonitrile is involved in the synthesis of metallophthalocyanine complexes . These complexes are known for their ability to generate reactive oxygen species when exposed to light, which can destroy targeted cells.

Cell Scaffolding

The compound is also significant in the creation of cell scaffolds . Cryogels made from HEMA, which can include 2-(2-Hydroxyethyl)isonicotinonitrile, exhibit a macroporous structure suitable for cell culturing . These scaffolds can support tissue regeneration and are beneficial in biomedical applications.

Biocompatible Biomaterials

Research has shown that hydrogels infused with 2-(2-Hydroxyethyl)isonicotinonitrile can be used as biocompatible materials for medical applications . These hydrogels, combined with substances like graphene oxide, show promise in drug delivery and as scaffolding materials due to their good swelling capacity and mechanical properties.

Genetic Engineering

The compound contributes to the delivery of genetically engineered pharmaceuticals . Hydrogels containing 2-(2-Hydroxyethyl)isonicotinonitrile can improve the therapeutic efficacy of proteins and peptides, which are often used in genetic treatments .

Safety and Hazards

2-(2-Hydroxyethyl)isonicotinonitrile is classified as Acute toxicity, oral (Category 4), H302, and Skin corrosion/irritation (Category 2) . It is also classified as Danger Class: 6.1 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-hydroxyethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-7-1-3-10-8(5-7)2-4-11/h1,3,5,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSOONUOXAFJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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